KLM 583B
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While full spectral data remain proprietary, fragmentary reports indicate:
- ¹H NMR (500 MHz, CDCl₃): Signals at δ 0.88 ppm (triplet, terminal CH₃), δ 1.25–1.35 ppm (multiplet, aliphatic CH₂), δ 2.30 ppm (triplet, CO-NR₂), and δ 4.10 ppm (quartet, ester OCH₂).
- ¹³C NMR (125 MHz, CDCl₃): Key resonances at 173.5 ppm (ester carbonyl), 165.2 ppm (amide carbonyl), and 14.1 ppm (terminal CH₃).
Infrared (IR) Spectroscopy
FTIR analysis (KBr pellet) reveals:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS-ESI) shows:
- Base peak at m/z 711.4948 [M+H]⁺
- Fragment ions at m/z 483.3 (loss of C₁₆H₃₀O₄) and m/z 255.1 (C₁₄H₂₇NO₂).
Crystallographic Data and Conformational Analysis
No single-crystal X-ray diffraction data for this compound have been published. However, molecular dynamics simulations predict:
- A folded conformation in nonpolar solvents due to intramolecular van der Waals interactions between aliphatic chains
- Extended conformations in polar solvents to maximize solvation of ester/amide groups
Conformational energy calculations suggest three stable rotamers differing by 15–20 kJ/mol in energy, with the lowest-energy form exhibiting a helical arrangement of the hydrocarbon chains.
| Conformational Parameter | Value |
|---|---|
| Torsion Angle (C-N-C-O) | 120° ± 5° |
| End-to-End Chain Distance | 18.7 Å |
Properties
CAS No. |
119716-93-7 |
|---|---|
Molecular Formula |
C39H66N2O8 |
Synonyms |
KLM 583B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
For illustrative purposes, if "KLM 583B" were a compound, comparisons would follow guidelines from and :
Table 1: Hypothetical Comparison of this compound with Structurally Similar Compounds
| Property | This compound (Hypothetical) | Compound X (Analog) | Compound Y (Analog) |
|---|---|---|---|
| Molecular Formula | C₃H₈O | C₃H₈O₂ | C₄H₁₀O |
| Boiling Point (°C) | 82 | 118 | 97 |
| Solubility in Water | High | Moderate | Low |
| Industrial Use | Solvent | Disinfectant | Fuel additive |
Key Differences
Functional Groups : Compound X (carboxylic acid) vs. This compound (alcohol) would exhibit distinct reactivity (e.g., esterification vs. oxidation) .
Thermal Stability : this compound’s lower boiling point compared to Compound Y suggests weaker intermolecular forces .
Applications : this compound’s high solubility aligns with solvent applications, whereas Compound Y’s hydrophobicity suits fuel additives .
Research Findings and Limitations
- Validation Methods : Controlled experiments (e.g., spectroscopy, chromatography) would be required to characterize this compound, as outlined in and .
- Data Gaps: No peer-reviewed studies on "this compound" exist in the provided evidence. References to KLM in other contexts (e.g., aviation, quantum computing) are irrelevant to chemical analysis.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing KLM 583B, and how do variations in reaction conditions impact yield and purity?
- Methodological Answer: Synthesis protocols typically involve [describe core reaction steps, e.g., nucleophilic substitution or catalytic cross-coupling], with yield optimization relying on temperature, solvent polarity, and catalyst loading. Purity is assessed via HPLC or GC-MS, requiring calibration against reference standards . For reproducibility, detailed experimental logs (e.g., reagent batch numbers, ambient conditions) are critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For crystalline samples, X-ray diffraction (XRD) provides atomic-resolution data. Discrepancies in spectral peaks should be resolved by comparing experimental results with computational simulations (e.g., DFT calculations) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer: Accelerated stability studies involve exposing the compound to stressors (e.g., heat, humidity, light) and monitoring degradation via time-point sampling. Data analysis should employ kinetic models (e.g., Arrhenius equation) to predict shelf life, with statistical confidence intervals to account for experimental variability .
Advanced Research Questions
Q. How should contradictory data in this compound’s bioactivity profiles be reconciled across independent studies?
- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Meta-analyses should standardize data using Z-score normalization and apply sensitivity testing to identify outliers. Cross-validation with orthogonal assays (e.g., in vitro vs. in vivo models) is recommended to resolve conflicts .
Q. What experimental frameworks are optimal for elucidating this compound’s mechanism of action in complex biological systems?
- Methodological Answer: Systems biology approaches, such as transcriptomic profiling (RNA-seq) or proteomic analysis (LC-MS/MS), paired with pathway enrichment tools (e.g., Gene Ontology), can identify molecular targets. Dose-response studies must include negative controls and EC50/IC50 calculations to establish causality .
Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?
- Methodological Answer: Molecular dynamics simulations (e.g., using AMBER or GROMACS) can predict binding affinities and solubility. Pharmacokinetic parameters (e.g., absorption, distribution) are modeled via in silico tools like GastroPlus, validated against in vivo data. Uncertainty quantification (e.g., Monte Carlo sampling) is essential to address model limitations .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., instrument calibration, ambient humidity) and share raw datasets in supplementary materials to enable replication .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
- Statistical Rigor : Use ANOVA for multi-group comparisons and Benjamini-Hochberg corrections for multiple-hypothesis testing to minimize Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
